L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-

Cell-Penetrating Peptide Structure-Activity Relationship Bax Inhibition

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- (CAS 579492-83-4), commonly referred to as Bax inhibitor peptide P5 (BIP P5), is a linear, cell-permeable pentapeptide with the single-letter sequence PMLKE. It belongs to the class of cell-penetrating penta-peptides (CPP5s) designed from the Bax-binding domain of human Ku70 protein.

Molecular Formula C27H48N6O8S
Molecular Weight 616.8 g/mol
CAS No. 579492-83-4
Cat. No. B1662970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
CAS579492-83-4
Synonyms(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]amino]hexanoyl]amino]pentanedioic acid
Molecular FormulaC27H48N6O8S
Molecular Weight616.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1
InChIInChI=1S/C27H48N6O8S/c1-16(2)15-21(33-25(38)19(11-14-42-3)31-23(36)17-8-6-13-29-17)26(39)30-18(7-4-5-12-28)24(37)32-20(27(40)41)9-10-22(34)35/h16-21,29H,4-15,28H2,1-3H3,(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1
InChIKeyGAQGZEPUTWPXOG-SXYSDOLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bax Inhibitor Peptide P5 (PMLKE, CAS 579492-83-4) – Core Identity and Procurement Baseline


L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- (CAS 579492-83-4), commonly referred to as Bax inhibitor peptide P5 (BIP P5), is a linear, cell-permeable pentapeptide with the single-letter sequence PMLKE. It belongs to the class of cell-penetrating penta-peptides (CPP5s) designed from the Bax-binding domain of human Ku70 protein [1]. The compound acts as an inhibitor of Bax translocation to mitochondria, thereby suppressing Bax-mediated apoptosis, with an effective concentration range reported at approximately 50–200 µM in cellular assays . Its molecular formula is C27H48N6O8S (MW 616.77 g/mol), and it is typically supplied as a lyophilized solid with purity exceeding 98% .

Why Bax Inhibitor Peptide P5 (PMLKE) Cannot Be Substituted with Generic In-Class Pentapeptides


Although multiple Ku70-derived pentapeptides (e.g., VPMLK, VPTLK, VPALR) share a common Bax-binding domain origin, their amino acid sequences are not interchangeable. The PMLKE sequence (Pro-Met-Leu-Lys-Glu) differs critically from the more common VPMLK (Val-Pro-Met-Leu-Lys) at both termini: the N-terminal Val of VPMLK is replaced by Pro, and the C-terminal Lys is replaced by Glu [1]. These terminal residue differences confer distinct amphipathic character and charge distribution, which directly impact cell-penetration efficiency, cytoprotective potency, and protein-transduction capability as measured by fluorescence-based entry assays [1]. Consequently, generic substitution with VPMLK or species-ortholog peptides without experimental validation risks altered cellular uptake kinetics and Bax-inhibition efficacy, undermining experimental reproducibility in apoptosis research.

Head-to-Head Quantitative Differentiation Evidence for PMLKE (BIP P5) vs. Closest Analogs


N-Terminal Residue Differentiation: Proline vs. Valine in Cell-Penetration Activity

PMLKE possesses an N-terminal proline, whereas the closest human-sequence analog VPMLK bears an N-terminal valine. In a standardized Fam-labeled fluorescence entry assay in DAMI cells (200 µM peptide, 3 h, 37°C), the cell-penetration activity of PMLKE was quantified as a percentage relative to the top-performing CPP5, KLPVM [1]. Although the exact percentage value is embedded in the published figure, PMLKE's activity is plotted distinctly from VPMLK, demonstrating sequence-dependent variation in cellular uptake [1]. This structural difference at position 1 is critical because the N-terminal residue governs the peptide's amphipathic moment and initial membrane interaction kinetics.

Cell-Penetrating Peptide Structure-Activity Relationship Bax Inhibition

C-Terminal Charge Differentiation: Glutamic Acid vs. Lysine in Net Molecular Charge

PMLKE features a C-terminal glutamic acid (acidic, negatively charged at physiological pH), whereas VPMLK terminates in lysine (basic, positively charged). This single-residue difference changes the net charge of the pentapeptide at pH 7.4: PMLKE carries a net charge of -1 (Glu⁻, Lys⁺, N-terminal Pro NH₂ neutral), while VPMLK carries a net charge of +1 (Lys⁺ at position 5, Lys⁺ at position 4, C-terminal carboxylate –) [1]. The charge inversion affects aqueous solubility and membrane interaction: PMLKE shows solubility ≥94.4 mg/mL in H₂O, compared to VPMLK solubility of 1 mg/mL in water . This ten-fold difference in aqueous solubility has direct implications for in vitro dosing and formulation.

Peptide Physicochemistry Solubility Bax Inhibition

Cytoprotective Potency Differentiation Against Anti-Cancer Drug-Induced Apoptosis

PMLKE (BIP P5) has been demonstrated to inhibit apoptosis induced by cisplatin, etoposide, and doxorubicin in multiple human cancer cell lines including U87-MG glioma, MCF-7 breast cancer, and LNCaP prostate cancer cells . In contrast, VPMLK (BIP V5) at 0–50 µM selectively reduced cell death in STF-cMyc cells but did not protect SW620 or NCI-H23 cells . While these data originate from separate studies and are not a direct head-to-head comparison, the divergent cell-type selectivity profiles indicate that PMLKE and VPMLK are not functionally interchangeable in chemoprotection assays.

Chemoprotection Apoptosis Inhibition Cancer Cell Lines

Protein-Transduction Activity Cargo Delivery Potential

Among CPP5s, PMLKE belongs to the Bax-inhibiting peptide (BIP) subclass, which retains both cell-penetration and cytoprotective functions. The CPP5 class, including PMLKE, has demonstrated protein-transduction activity capable of delivering Cre recombinase and green fluorescent protein (GFP) into cells [1]. More recently, CPP5s have been shown to improve blood-brain barrier and blood-retina barrier penetration of adeno-associated virus (AAV) vectors and suppress AAV-induced immune reactions [2]. While PMLKE has not been individually optimized for AAV delivery in published work, its classification as a bona fide CPP5 with validated protein-transduction capability distinguishes it from non-transducing Bax-binding peptides that lack cell-entry activity.

Drug Delivery Protein Transduction Gene Therapy

Bax Selectivity Confirmation in Bax-Deficient Cell Models

PMLKE (BIP P5) failed to suppress UVC- or staurosporine (STS)-induced apoptosis in Bax-deficient DU145 cells, confirming that its anti-apoptotic mechanism is strictly Bax-dependent . This selectivity profile is critical for experimental design: PMLKE can be used as a tool to isolate Bax-mediated apoptotic pathways from Bax-independent death mechanisms. The matched negative control peptide (scrambled sequence) is commercially available and does not inhibit Bax translocation, enabling rigorous experimental controls . Other in-class peptides such as VPMLK also show Bax-dependent activity, but the availability of a well-characterized negative control specifically paired with P5/V5 simplifies experimental validation for PMLKE users.

Target Specificity Bax-Dependent Apoptosis Negative Control

Optimal Application Scenarios for PMLKE (Bax Inhibitor Peptide P5) Based on Differential Evidence


Chemoprotection Screening in Solid Tumor Cell Line Panels

PMLKE is the preferred Bax inhibitor for multi-cell-line chemoprotection studies involving cisplatin, etoposide, or doxorubicin. Its experimentally validated protection across U87-MG glioma, MCF-7 breast, and LNCaP prostate cancer lines supports its use as a pan-cancer cytoprotective tool, whereas VPMLK has a narrower reported efficacy spectrum limited to STF-cMyc cells .

High-Concentration Aqueous Dosing in Primary Cell or Organoid Cultures

With aqueous solubility exceeding 94 mg/mL , PMLKE can be formulated as a high-concentration stock in water or aqueous buffer, avoiding DMSO-associated cytotoxicity. This is particularly advantageous for sensitive primary cell cultures, pancreatic islet preparations, or 3D organoid models where solvent toxicity must be minimized.

Bax-Dependent Apoptosis Pathway Dissection with Matched Negative Control

PMLKE, when used in parallel with its commercially available scrambled-sequence negative control peptide , enables clean dissection of Bax-dependent vs. Bax-independent apoptotic pathways. The availability of a co-developed negative control peptide specifically validated for the P5/V5 system provides stronger experimental rigor than off-target control peptides adapted from unrelated sequences.

Peptide-Guided Cargo Delivery Proof-of-Concept Studies

As a member of the CPP5 family with demonstrated protein-transduction activity and emerging utility in improving AAV-based gene delivery , PMLKE offers a dual-function scaffold for proof-of-concept studies combining Bax-inhibitory cytoprotection with intracellular cargo delivery, a combination not achievable with non-cell-penetrating Bax-binding peptides.

Quote Request

Request a Quote for L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.